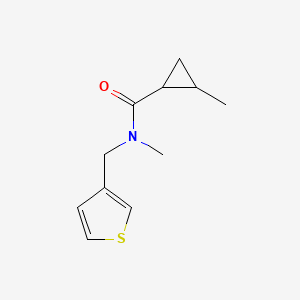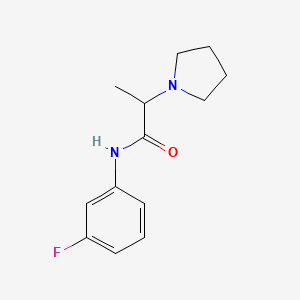
N-cyclopropyl-2-(2,3-dihydroindol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-(2,3-dihydroindol-1-yl)propanamide, also known as CPI-1189, is a novel compound that has been developed for potential use in the treatment of various neurological disorders. This compound has shown promise in preclinical studies and is currently being evaluated in clinical trials.
Mécanisme D'action
The exact mechanism of action of N-cyclopropyl-2-(2,3-dihydroindol-1-yl)propanamide is not fully understood. However, it is believed to act as a modulator of various neurotransmitter systems, including dopamine, serotonin, and glutamate. This compound has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(2,3-dihydroindol-1-yl)propanamide has been shown to have a range of biochemical and physiological effects. Preclinical studies have demonstrated that this compound can modulate various neurotransmitter systems, which may contribute to its therapeutic effects in neurological disorders. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclopropyl-2-(2,3-dihydroindol-1-yl)propanamide in lab experiments is its potential therapeutic applications in neurological disorders. This compound has been shown to modulate various neurotransmitter systems, which may make it a valuable tool for studying the underlying mechanisms of these disorders. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to obtain in large quantities for lab experiments.
Orientations Futures
There are several future directions for research on N-cyclopropyl-2-(2,3-dihydroindol-1-yl)propanamide. One area of interest is the potential therapeutic applications of this compound in neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems. Finally, the development of more efficient synthesis methods for N-cyclopropyl-2-(2,3-dihydroindol-1-yl)propanamide may make it a more accessible tool for lab experiments and clinical trials.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-2-(2,3-dihydroindol-1-yl)propanamide is a multi-step process that involves the use of various reagents and reaction conditions. The first step involves the synthesis of 2,3-dihydroindole, which is then reacted with cyclopropylcarbonyl chloride to produce N-cyclopropyl-2-(2,3-dihydroindol-1-yl)acetamide. This compound is then treated with trifluoroacetic acid to yield N-cyclopropyl-2-(2,3-dihydroindol-1-yl)propanamide.
Applications De Recherche Scientifique
N-cyclopropyl-2-(2,3-dihydroindol-1-yl)propanamide has been shown to have potential therapeutic applications in a range of neurological disorders, including schizophrenia, depression, and anxiety. Preclinical studies have demonstrated that this compound can modulate various neurotransmitter systems, including dopamine, serotonin, and glutamate. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in humans.
Propriétés
IUPAC Name |
N-cyclopropyl-2-(2,3-dihydroindol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-10(14(17)15-12-6-7-12)16-9-8-11-4-2-3-5-13(11)16/h2-5,10,12H,6-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBHFTLHZUJAHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(2,3-dihydroindol-1-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(3-Methylphenyl)-5-[1-(4-methylpiperidin-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B7516041.png)
![2-[(4-Methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516048.png)
![5-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516052.png)
![2-[(4-Methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516057.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one](/img/structure/B7516066.png)
![5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516089.png)
![tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate](/img/structure/B7516093.png)
